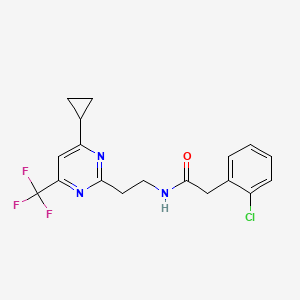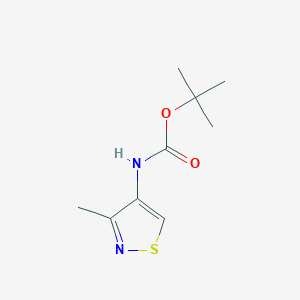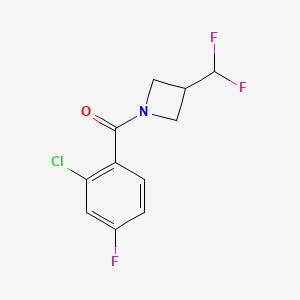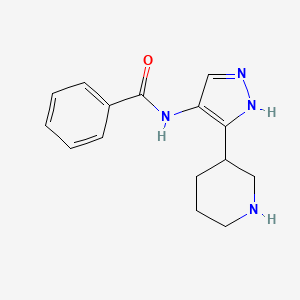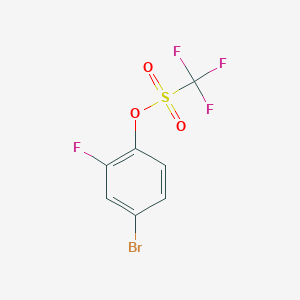
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H38Cl2N2O3 and its molecular weight is 425.44. The purity is usually 95%.
BenchChem offers high-quality 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Activities
A study investigated the synthesis and biological evaluation of novel compounds related to adamantane derivatives, showing significant antimicrobial and anti-inflammatory activities. These compounds, including variants of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride, demonstrated good or moderate activities against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic yeast Candida albicans. Furthermore, several derivatives exhibited dose-dependent anti-inflammatory effects in vivo using the carrageenan-induced paw edema model in rats (Al-Omar et al., 2010).
Reactivity and Adsorption Behavior
Research focused on the reactivity properties and adsorption behavior of a triazole derivative closely related to the subject compound, revealing insights into its reactive properties and interactions with water molecules. The study utilized density functional theory (DFT) and molecular dynamics (MD) simulations to explore the noncovalent interactions and stability of the compound, suggesting potential pharmaceutical applications based on its stability indicators (Al-Ghulikah et al., 2021).
Anti-HIV-1 Activity
Another study evaluated the anti-HIV-1 activity of certain adamantyl-substituted compounds, showing that some derivatives significantly reduced viral replication in vitro. These findings point to the potential of these compounds, including those structurally similar to 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride, in developing new treatments for HIV-1 (El-Emam et al., 2004).
Pharmacological Evaluation for Depression and Anxiety Disorders
A novel compound was synthesized and evaluated for its pharmacological potential as a partial agonist and antagonist for certain serotonin receptors, indicating potential use in treating depression and anxiety disorders. The study highlighted the synthesis process, structural analysis, and bioactivity screening, providing a foundation for further exploration of similar adamantane derivatives in pharmaceutical research (Evans et al., 2020).
Hemostatic Activity
Research on derivatives of 4-(het)aryl-4-oxobut-2-enoic acid, including adamantyl-substituted compounds, revealed their potential hemostatic activity. This study synthesized new compounds and evaluated their effects on the blood coagulation system, identifying several with high hemostatic activity and low acute toxicity. These findings suggest the utility of adamantane derivatives in developing new hemostatic agents (Pulina et al., 2017).
Propriétés
IUPAC Name |
1-(1-adamantylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O3.2ClH/c23-6-5-21-1-3-22(4-2-21)13-19(24)14-25-15-20-10-16-7-17(11-20)9-18(8-16)12-20;;/h16-19,23-24H,1-15H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLPSCMXKJFEED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

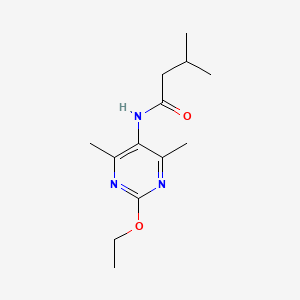



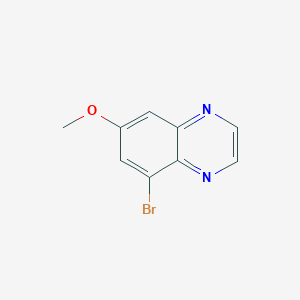


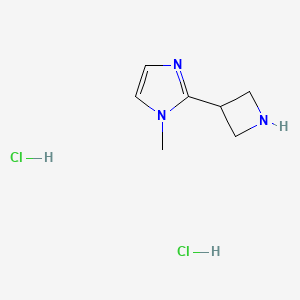
![Ethyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2389457.png)
